Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further substituted with a 3-aminopropyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-aminopropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. Industrial methods also focus on optimizing reaction conditions to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating neurological disorders and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. It is valued for its versatility and reactivity, making it a useful intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Comparison: Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 4-(3-aminopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c17-10-4-7-14-8-11-18(12-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13,17H2 |
InChI Key |
QXWJLJMGZQZORB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCN)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.